1-phenyl-1H-pyrazolo[4,3-c]pyridine
CAS No.: 41373-10-8
Cat. No.: VC3272109
Molecular Formula: C12H9N3
Molecular Weight: 195.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41373-10-8 |
|---|---|
| Molecular Formula | C12H9N3 |
| Molecular Weight | 195.22 g/mol |
| IUPAC Name | 1-phenylpyrazolo[4,3-c]pyridine |
| Standard InChI | InChI=1S/C12H9N3/c1-2-4-11(5-3-1)15-12-6-7-13-8-10(12)9-14-15/h1-9H |
| Standard InChI Key | UYXSQDYPEKBENE-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C3=C(C=NC=C3)C=N2 |
| Canonical SMILES | C1=CC=C(C=C1)N2C3=C(C=NC=C3)C=N2 |
Introduction
Chemical Structure and Basic Properties
1-phenyl-1H-pyrazolo[4,3-c]pyridine consists of a pyrazole ring fused with a pyridine ring, forming a bicyclic system with the phenyl group attached at the N1 position of the pyrazole portion. The core structure features three nitrogen atoms - two from the pyrazole ring and one from the pyridine ring - creating a nitrogen-rich heterocyclic system that contributes to its chemical behavior and potential biological activities.
The basic structure can be contrasted with its tetrahydro derivative (4,5,6,7-tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine), which has a molecular formula of C₁₂H₁₃N₃ and a molecular weight of 199.25 . The fully aromatic parent compound differs by having four fewer hydrogen atoms due to the presence of additional double bonds in the pyridine ring portion.
Related Derivatives and Structural Variations
Several derivatives of this scaffold have been documented in chemical databases and literature, including:
Tetrahydro Derivative
The 4,5,6,7-tetrahydro derivative (4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine) is a well-characterized variant with the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃N₃ |
| Molecular Weight | 199.25 |
| CAS Number | 396133-34-9 |
| Product Family | Protein Degrader Building Blocks |
This tetrahydro derivative exists both as the free base and as the hydrochloride salt . The hydrochloride salt has the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄ClN₃ |
| Average Mass | 235.715 |
| Monoisotopic Mass | 235.087625 |
Substituted Derivatives
Another documented variant is the 4-chloro-3-methyl-1-phenyl-1H-pyrazolo[4,3-c]pyridine, which contains additional substituents on the core structure :
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₀ClN₃ |
| Molecular Weight | 243.692 |
| CAS Number | 32460-27-8 |
| LogP | 3.38230 |
| PSA | 30.71000 |
Synthetic Methodologies
General Synthetic Approaches
The synthesis of pyrazolo[4,3-c]pyridine systems generally follows two main strategic approaches:
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Annelation of a pyrazole ring onto an existing pyridine derivative
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Formation of a pyridine ring using a suitable pyrazole precursor
The second approach has gained significant attention in recent research, offering versatile methods for constructing these bicyclic systems .
Recent Synthetic Advances
Recent research has demonstrated innovative synthetic routes to pyrazolo[4,3-c]pyridines, particularly those with trifluoromethyl substitution. One reported method involves microwave-assisted treatment of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with various terminal alkynes in the presence of tert-butylamine under Sonogashira-type cross-coupling conditions .
This one-pot multicomponent procedure affords 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines in high yields. Additionally, oximes derived from intermediate 5-alkynyl-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehydes can be transformed into the corresponding 1H-pyrazolo[4,3-c]pyridine 5-oxides through silver triflate-catalyzed cyclization .
The synthetic route can be summarized as follows:
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Starting with 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde
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Cross-coupling with terminal alkynes
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Cyclization with tert-butylamine
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Formation of the bicyclic pyrazolo[4,3-c]pyridine system
This method demonstrates high synthetic efficiency through a one-pot multicomponent reaction, which is increasingly valued in organic chemistry for constructing heterocyclic and condensed heterocyclic systems .
Structural Characterization and Analysis
Spectroscopic Identification
Detailed NMR spectroscopic investigations, including ¹H, ¹³C, ¹⁵N, and ¹⁹F analyses, have been conducted for various pyrazolo[4,3-c]pyridine derivatives, providing valuable data for structural confirmation and characterization of these compounds . These spectroscopic methods are essential for verifying the successful formation of the bicyclic system and identifying the positioning of substituents.
Structural Features and Conformational Analysis
The 1-phenyl-1H-pyrazolo[4,3-c]pyridine scaffold presents interesting structural features:
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The bicyclic core provides rigidity
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The N1-phenyl substituent can rotate around the N-C bond
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The three nitrogen atoms offer multiple sites for potential hydrogen bonding
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The aromatic system allows for π-π stacking interactions
These structural characteristics contribute to the compound's potential usefulness in medicinal chemistry and materials science.
Applications and Research Significance
Pharmaceutical Relevance
Compounds containing the pyrazolo[4,3-c]pyridine scaffold have been investigated for various pharmaceutical applications. The tetrahydro derivative (4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine) is classified as a "Protein Degrader Building Block," suggesting its utility in targeted protein degradation research, an emerging area in drug discovery .
Pyrazole derivatives more broadly have been studied as potential:
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Anti-platelet and anti-thrombotic agents
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Treatments for ischemic diseases
Chemical Building Blocks
The core structure serves as a valuable building block for constructing more complex molecules with targeted properties. The multiple nitrogen atoms and the aromatic system provide sites for further functionalization, allowing for the development of compound libraries for structure-activity relationship studies .
Related Pyrazole Chemistry
Pyrazole Derivatives and Their Significance
Pyrazole derivatives form a broader class of compounds with significant research interest. Recent work has focused on the preparation of various pyrazole compounds, including ethoxypyrazoles and pyrazolones .
The synthesis of these related compounds often involves key transformations such as:
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N-arylation using the Lam and Cham method
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C4- and C5-arylation using Suzuki-Miyaura reactions
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C5-benzylation via Negishi reactions
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Hydrolysis of ethoxy groups to yield pyrazol-3-one derivatives
Solid-Phase Synthesis Approaches
Complementary approaches include solid-phase synthesis methods for substituted pyrazolones from polymer-bound β-keto esters. These methods involve treatment with hydrazine or substituted hydrazines followed by thermal or acidic cyclizing cleavage, producing pyrazolones with high purity (>90%) . Such methodologies could potentially be adapted for the synthesis of pyrazolo[4,3-c]pyridine derivatives.
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